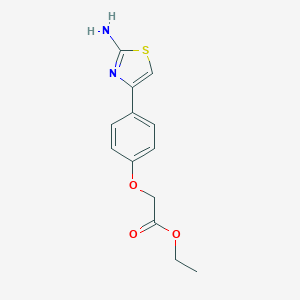![molecular formula C13H19NO3 B061259 4-[2-(2-Methoxyphenoxy)ethyl]morpholine CAS No. 167405-05-2](/img/structure/B61259.png)
4-[2-(2-Methoxyphenoxy)ethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Methoxyphenoxy)ethyl]morpholine, also known as MEM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has a methoxyphenoxyethyl group attached to it, which makes it a unique and versatile compound.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine is not well understood, but it is believed to act as a modulator of various biological pathways. It has been shown to interact with proteins and enzymes involved in cellular signaling and metabolism. This compound has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function and memory in animal models. This compound has been shown to have low toxicity and is well tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[2-(2-Methoxyphenoxy)ethyl]morpholine in lab experiments is its versatility. It can be used in various fields such as medicinal chemistry, material science, and organic synthesis. It is also easy to synthesize and has good purity. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many future directions for the research and development of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine. One area of interest is the development of this compound as a potential drug candidate for the treatment of various diseases. Another area of interest is the synthesis of functional polymers using this compound as a monomer. Additionally, the use of this compound as a protecting group for various functional groups in organic synthesis is an area of interest. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a versatile and unique compound that has gained significant attention in the scientific community. Its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis make it an important compound to study. The synthesis method of this compound is simple and yields high purity. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine involves the reaction of 2-(2-methoxyphenoxy)ethanol with morpholine in the presence of a catalyst. The reaction takes place at room temperature and produces this compound as a white solid. This method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
4-[2-(2-Methoxyphenoxy)ethyl]morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a building block for the synthesis of other bioactive compounds. In material science, this compound has been used as a monomer for the synthesis of functional polymers with unique properties. In organic synthesis, this compound has been used as a protecting group for various functional groups.
Propiedades
| 167405-05-2 | |
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
4-[2-(2-methoxyphenoxy)ethyl]morpholine |
InChI |
InChI=1S/C13H19NO3/c1-15-12-4-2-3-5-13(12)17-11-8-14-6-9-16-10-7-14/h2-5H,6-11H2,1H3 |
Clave InChI |
TZVCRURTWPSQQH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCN2CCOCC2 |
SMILES canónico |
COC1=CC=CC=C1OCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)

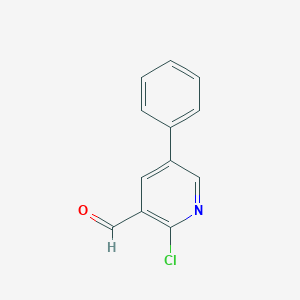

![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)
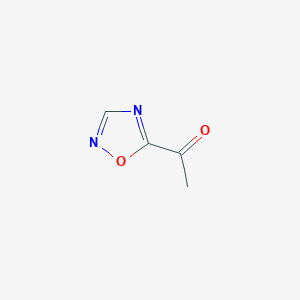
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)
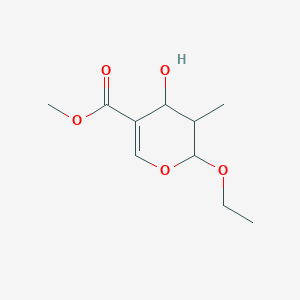
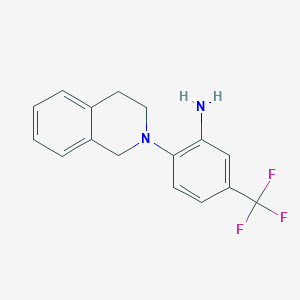


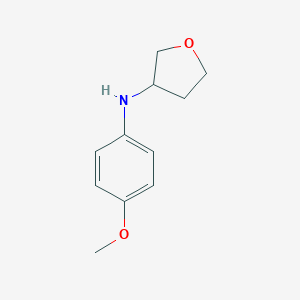
![2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane](/img/structure/B61211.png)
